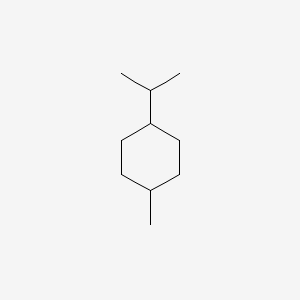![molecular formula C14H20O3 B3427701 Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate CAS No. 61363-31-3](/img/new.no-structure.jpg)
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a complex organic compound with a unique tricyclic structure. It is characterized by its three interconnected rings and an ester functional group. This compound is of interest in various fields of chemistry due to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and esterification to introduce the oxo and ethyl carboxylate groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tricyclic structure can mimic natural substrates, allowing it to bind to active sites and modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its tricyclic structure provides a rigid framework that can influence its reactivity and interactions with other molecules.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
61363-31-3 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
YKVJWMKLQRKVNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Kanonische SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3427676.png)
![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B3427683.png)



